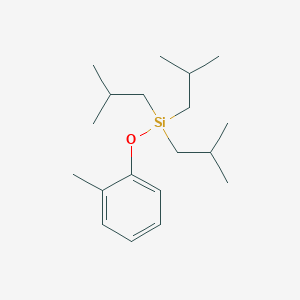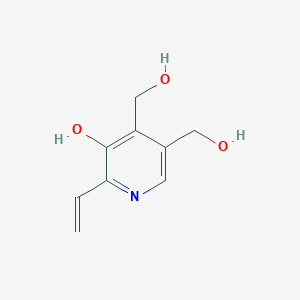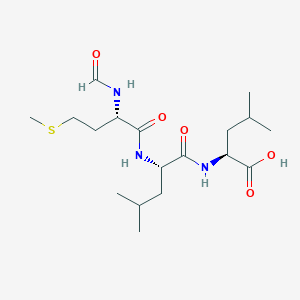
2',5'-Dideoxy-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dideoxy-5-iodouridine is a modified nucleoside analog with significant antiviral and anticancer properties. This compound is structurally related to uridine, a nucleoside component of RNA, but with modifications that enhance its biological activity. It is primarily used in scientific research for its ability to inhibit DNA synthesis, making it a valuable tool in the study of viral replication and cancer cell growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the reaction of 2’,5’-dideoxyadenosine with 5-iodo-2-deoxyuridine in the presence of a strong base such as sodium hydride. This reaction yields a high-purity product suitable for further applications .
Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-Dideoxy-5-iodouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
2’,5’-Dideoxy-5-iodouridine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2’,5’-Dideoxy-5-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. By substituting for thymidine, it inhibits the function of viral DNA polymerases, leading to the production of faulty DNA that cannot replicate or infect host cells. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
- 2’,3’-Dideoxy-5-iodouridine
- 5-Iodo-2’-deoxyuridine
- Idoxuridine
Comparison: While all these compounds share structural similarities and antiviral properties, 2’,5’-Dideoxy-5-iodouridine is unique in its specific modifications that enhance its ability to inhibit DNA synthesis. For instance, 2’,3’-Dideoxy-5-iodouridine is commonly used in antiviral and anticancer studies, but 2’,5’-Dideoxy-5-iodouridine has shown higher efficacy in certain applications due to its unique structure .
Eigenschaften
CAS-Nummer |
58510-67-1 |
|---|---|
Molekularformel |
C9H11IN2O4 |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c1-4-6(13)2-7(16-4)12-3-5(10)8(14)11-9(12)15/h3-4,6-7,13H,2H2,1H3,(H,11,14,15)/t4-,6+,7-/m1/s1 |
InChI-Schlüssel |
GUVUYJRNOZXTJV-PRMYIZFSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
Kanonische SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)




